molecular formula C11H17NO5 B018285 Boc-L-pyroglutamic acid methyl ester CAS No. 108963-96-8

Boc-L-pyroglutamic acid methyl ester

Cat. No. B018285
M. Wt: 243.26 g/mol
InChI Key: FNTAOUUEQHKLIU-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07041696B2

Procedure details

To a solution of 5-oxo-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester, 1, (7.95 g, 32.7 mmol) in THF (65 mL) at −78° C., neat DIBAL-H (12.8 mL, 8.97 g, 63.1 mmol) dissolved in THF (25 mL) is added dropwise. After the consumption of the starting material, the reaction is cautiously quenched with isopropanol (5 mL), potassium sodium tartrate (26 g, 124 mmol) in H2O (160 mL). The resultant slurry is taken up in ether (200 mL) and then extracted with ether (5×250 mL). The ether layers are combined, washed with brine (1×250 mL), dried with MgSO4, and concentrated in vacuo to afford 6.8 g (85% yield) of the desired product as a clear oil which is used without further purification. MS (ESI): m/e=268.03 (M+Na).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.8 mL
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
26 g
Type
reactant
Reaction Step Two
Name
Quantity
160 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
85%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([CH:5]1[CH2:9][CH2:8][C:7](=[O:10])[N:6]1[C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])=[O:4].CC(C[AlH]CC(C)C)C.C(O)(C)C.C(C(C(C([O-])=O)O)O)([O-])=O.[Na+].[K+]>C1COCC1.O.CCOCC>[CH3:1][O:2][C:3]([CH:5]1[CH2:9][CH2:8][CH:7]([OH:10])[N:6]1[C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])=[O:4] |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1N(C(CC1)=O)C(=O)OC(C)(C)C
Name
Quantity
12.8 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
65 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
26 g
Type
reactant
Smiles
C(=O)([O-])C(O)C(O)C(=O)[O-].[Na+].[K+]
Name
Quantity
160 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise
CUSTOM
Type
CUSTOM
Details
After the consumption of the starting material
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (5×250 mL)
WASH
Type
WASH
Details
washed with brine (1×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1N(C(CC1)O)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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